molecular formula C13H12BrNO3S B13154448 3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde

3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde

Cat. No.: B13154448
M. Wt: 342.21 g/mol
InChI Key: SMCDCAIVPWJYKO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde typically involves multiple steps. One common method includes the following steps :

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amine.

    Bromination: Introduction of a bromine atom to the aromatic ring.

    Methoxylation: Introduction of a methoxy group.

    Thiazole Formation: Formation of the thiazole ring.

    Aldehyde Formation: Introduction of the aldehyde group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the synthetic routes mentioned above can be scaled up with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Conversion of the aldehyde group to an alcohol.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products

    Oxidation: 3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid.

    Reduction: 3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde is used in various scientific research applications :

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methoxybenzaldehyde: Lacks the thiazole ring, making it less versatile in biological applications.

    5-Methoxy-2-methyl-1,3-thiazole-4-carbaldehyde: Lacks the bromine atom, which may affect its reactivity and biological activity.

Uniqueness

3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde is unique due to the presence of both a bromine atom and a thiazole ring, which confer distinct chemical and biological properties .

Biological Activity

3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The incorporation of thiazole moieties in organic compounds has been associated with various biological effects, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C12H12BrN2O3S
  • Molecular Weight : 329.2 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities attributed to this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, a study highlighted that thiazole derivatives demonstrated cytotoxic effects against various cancer cell lines, with some showing IC50 values lower than standard chemotherapeutics like doxorubicin .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µg/mL)
Compound AJurkat (Bcl-2)1.61
Compound BA-4311.98
3-Bromo...U251 (Glioblastoma)<10

2. Antimicrobial Activity

The thiazole moiety is also linked to antimicrobial effects. Various studies have reported that thiazole derivatives possess antibacterial properties comparable to established antibiotics. In particular, compounds similar to 3-Bromo-5-methoxy derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Thiazole Derivative AStaphylococcus aureus15 µg/mL
Thiazole Derivative BEscherichia coli20 µg/mL
3-Bromo...Pseudomonas aeruginosa<10 µg/mL

3. Anti-inflammatory Activity

The compound's potential anti-inflammatory properties are supported by its structural features that may inhibit inflammatory pathways. Research into similar thiazole-containing compounds suggests they can modulate the activity of pro-inflammatory cytokines, thereby reducing inflammation .

Case Studies

Several case studies have explored the biological activities of thiazole derivatives:

Case Study 1: Anticancer Properties
In a study involving the synthesis of various thiazole-based compounds, researchers evaluated their cytotoxicity against human glioblastoma cells (U251). The results indicated that modifications at specific positions on the thiazole ring significantly enhanced anticancer activity.

Case Study 2: Antimicrobial Effects
A separate investigation focused on the antimicrobial activity of phenylthiazole derivatives against a panel of bacterial strains. The study concluded that electron-donating groups on the benzylidene portion enhanced antibacterial efficacy.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Cytotoxic Mechanisms : The compound may induce apoptosis in cancer cells through mitochondrial pathways.
  • Antibacterial Mechanisms : It likely disrupts bacterial cell wall synthesis or function.
  • Anti-inflammatory Pathways : The compound could inhibit NF-kB signaling pathways involved in inflammation.

Properties

Molecular Formula

C13H12BrNO3S

Molecular Weight

342.21 g/mol

IUPAC Name

3-bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde

InChI

InChI=1S/C13H12BrNO3S/c1-8-15-10(7-19-8)6-18-13-11(14)3-9(5-16)4-12(13)17-2/h3-5,7H,6H2,1-2H3

InChI Key

SMCDCAIVPWJYKO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)COC2=C(C=C(C=C2Br)C=O)OC

Origin of Product

United States

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